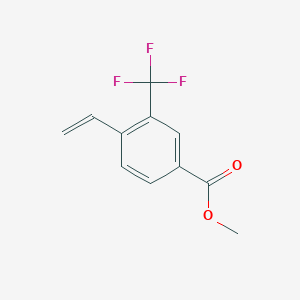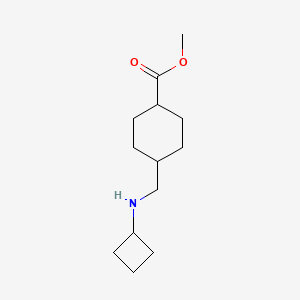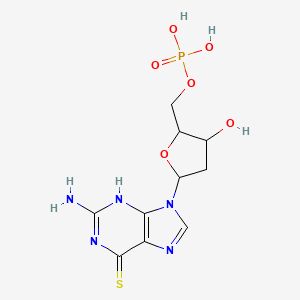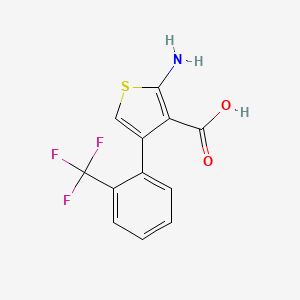
2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- is a synthetic organic compound that belongs to the benzoxazinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- typically involves the bromination and fluorination of a benzoxazinone precursor. Common synthetic routes may include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Employing reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaI in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- involves its interaction with molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound without bromine and fluorine substitutions.
8-Bromo-2H-1,4-Benzoxazin-3(4H)-one: A brominated derivative.
2,2-Difluoro-2H-1,4-Benzoxazin-3(4H)-one: A fluorinated derivative.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- is unique due to the presence of both bromine and fluorine atoms, which may impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H4BrF2NO2 |
|---|---|
Poids moléculaire |
264.02 g/mol |
Nom IUPAC |
8-bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H4BrF2NO2/c9-4-2-1-3-5-6(4)14-8(10,11)7(13)12-5/h1-3H,(H,12,13) |
Clé InChI |
QUUHLKCOZRRASG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)OC(C(=O)N2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















